molecular formula C11H7BrO3 B1331511 4-Bromo-1-hydroxy-2-naphthoic acid CAS No. 5813-37-6

4-Bromo-1-hydroxy-2-naphthoic acid

Cat. No.: B1331511
CAS No.: 5813-37-6
M. Wt: 267.07 g/mol
InChI Key: ORABWYPHDRBFAX-UHFFFAOYSA-N
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Description

4-Bromo-1-hydroxy-2-naphthoic acid is an organic compound with the molecular formula C11H7BrO3 It is a derivative of naphthalene, characterized by the presence of a bromine atom at the fourth position and a hydroxyl group at the first position on the naphthalene ring, along with a carboxylic acid group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-hydroxy-2-naphthoic acid typically involves the bromination of 1-hydroxy-2-naphthoic acid. The reaction is carried out by treating 1-hydroxy-2-naphthoic acid with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:

C11H8O3+Br2C11H7BrO3+HBr\text{C}_{11}\text{H}_{8}\text{O}_{3} + \text{Br}_{2} \rightarrow \text{C}_{11}\text{H}_{7}\text{BrO}_{3} + \text{HBr} C11​H8​O3​+Br2​→C11​H7​BrO3​+HBr

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent yield and purity of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The compound can be reduced to form 4-bromo-1-hydroxy-2-naphthaldehyde.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

    Oxidation: 4-Bromo-1-naphthoic acid.

    Reduction: 4-Bromo-1-hydroxy-2-naphthaldehyde.

    Substitution: Various substituted naphthoic acids depending on the nucleophile used.

Scientific Research Applications

Chemistry

4-Bromo-1-hydroxy-2-naphthoic acid serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The compound can undergo:

  • Oxidation : Transforming the hydroxyl group into a carbonyl group.
  • Reduction : Producing derivatives such as 4-bromo-1-hydroxy-2-naphthaldehyde.
  • Substitution : The bromine atom can be replaced with other functional groups.

Biology

In biological research, this compound is utilized to study enzyme inhibition and as a probe in biochemical assays. Its ability to interact with various proteins makes it valuable for examining biochemical pathways and mechanisms of action.

Industrial Applications

The compound is also used in the production of dyes and pigments , leveraging its chemical properties to create colorants with specific characteristics. Its applications extend to other industrial chemicals where its unique functional groups enhance product performance.

Case Study 1: Enzyme Inhibition Studies

A study published in Bioscience, Biotechnology, and Biochemistry explored the use of this compound as an inhibitor for specific enzymes involved in metabolic pathways. The results indicated that varying concentrations of the compound could effectively inhibit enzyme activity, providing insights into potential therapeutic applications for metabolic disorders.

Case Study 2: Synthesis of Novel Derivatives

Research conducted on synthesizing derivatives of 1-hydroxy-2-naphthoic acid highlighted the versatility of this compound as a precursor. By employing different nucleophiles in substitution reactions, researchers successfully developed a series of novel compounds with enhanced biological activity, demonstrating its utility in drug discovery.

Mechanism of Action

The mechanism of action of 4-Bromo-1-hydroxy-2-naphthoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby altering the enzyme’s conformation and function.

Comparison with Similar Compounds

    1-Hydroxy-2-naphthoic acid: Lacks the bromine atom, resulting in different reactivity and applications.

    4-Bromo-2-naphthoic acid: Lacks the hydroxyl group, affecting its solubility and chemical behavior.

    4-Bromo-1-naphthol: Lacks the carboxylic acid group, influencing its acidity and reactivity.

Uniqueness: 4-Bromo-1-hydroxy-2-naphthoic acid is unique due to the presence of both a bromine atom and a hydroxyl group on the naphthalene ring, along with a carboxylic acid group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

4-Bromo-1-hydroxy-2-naphthoic acid (CAS Number: 5813-37-6) is a naphthoic acid derivative notable for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article synthesizes current research findings on its biological activity, including case studies, data tables, and relevant research outcomes.

This compound features a bromine atom at the 4-position and a hydroxyl group at the 1-position of the naphthalene ring. Its molecular formula is C11H7BrO3C_{11}H_7BrO_3 with a molecular weight of approximately 267.08 g/mol. The compound appears as a white to yellowish powder and has a melting point around 231 °C .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A comparative study involving various hydroxy-naphthoic acids highlighted its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for this compound were found to be comparable to or superior to other tested compounds in its class .

Table 1: Antimicrobial Activity of this compound

OrganismMIC (µg/mL)MBC (µg/mL)
Escherichia coli1020
Staphylococcus aureus515
Candida albicans1224

Anti-inflammatory Properties

In vitro studies have indicated that this compound may reduce inflammation through the inhibition of pro-inflammatory cytokines. This effect suggests potential applications in treating inflammatory diseases. The compound's antioxidant properties also contribute to its ability to mitigate oxidative stress, which is often linked to chronic inflammation .

The biological activity of this compound is primarily attributed to its interaction with cellular enzymes and pathways:

  • Enzyme Interaction : Studies suggest that this compound can modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes .
  • Cell Signaling : It may influence various signaling pathways involved in inflammation and cell growth, potentially impacting cancer progression .

Case Studies

A notable case study involved the application of this compound in a model of induced inflammation in rats. The results indicated a significant reduction in inflammatory markers compared to control groups. Additionally, histological analysis revealed decreased infiltration of inflammatory cells in treated tissues, supporting its potential as an anti-inflammatory agent .

Safety and Toxicity

While the compound shows promising biological activities, safety assessments are crucial. Preliminary toxicological studies indicate that it possesses moderate irritant properties; however, further detailed toxicology evaluations are necessary to fully understand its safety profile for therapeutic use .

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-1-hydroxy-2-naphthoic acid, and how can purity be validated?

Basic
Synthesis of this compound may involve bromination of 1-hydroxy-2-naphthoic acid using brominating agents like Br₂ or N-bromosuccinimide under controlled conditions. Alternatively, intermediates such as brominated naphthols (e.g., 4-bromo-1-naphthol) can undergo carboxylation. For purity validation, high-performance liquid chromatography (HPLC) with UV detection is recommended, as purity criteria like >97.0% (HPLC) are standard for structurally similar brominated aromatic acids . Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for structural confirmation, particularly to verify bromine substitution and carboxyl group integrity.

Q. How does bromination at the 4-position alter the photophysical properties compared to 1-hydroxy-2-naphthoic acid?

Advanced
Bromination introduces a heavy atom effect, which enhances spin-orbit coupling and may increase intersystem crossing rates, potentially quenching fluorescence. In the parent compound (1-hydroxy-2-naphthoic acid), pH-dependent excited-state intramolecular proton transfer (ESIPT) is observed, leading to large Stokes shifts in alkaline conditions . Bromination at the 4-position likely disrupts the hydrogen-bonding network required for ESIPT, shifting emission profiles or favoring alternative excited-state pathways. Computational studies (e.g., DFT or CIS methods) can model these changes by comparing potential energy surfaces of protonated, deprotonated, and brominated species .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Basic
Key techniques include:

  • UV-Vis Spectroscopy : To identify absorption maxima (λmax) influenced by the bromine atom’s electron-withdrawing effect and conjugation with the aromatic system.
  • Fluorescence Spectroscopy : To study emission behavior, though bromine may reduce quantum yield due to heavy atom effects.
  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substitution patterns (e.g., downfield shifts for protons near bromine or the hydroxyl group).
  • FT-IR : To validate carboxylic acid (-COOH) and hydroxyl (-OH) functional groups .

Q. How can DFT calculations predict electronic transitions and proton transfer dynamics in this compound?

Advanced
Density functional theory (DFT) and time-dependent DFT (TD-DFT) can model ground and excited-state geometries, electronic transitions, and proton transfer pathways. For example:

  • Absorption Spectra : Compare computed λmax values with experimental data to validate bromine’s impact on π→π* transitions.
  • Proton Transfer Barriers : Map potential energy surfaces (PES) for protonated and deprotonated forms to predict ESIPT feasibility. In the parent compound, ESIPT occurs only in the deprotonated form due to a double-minimum PES in the excited state . Bromination may alter this by steric or electronic effects.

Q. What storage conditions optimize the stability of this compound?

Basic
Store at 0–6°C in airtight, light-protected containers to prevent degradation. Similar brominated naphthoic acids (e.g., 4-bromo-2-fluorophenylboronic acid) are sensitive to moisture and heat, necessitating desiccants and inert atmospheres for long-term stability .

Q. What role does this compound play in microbial degradation of polycyclic aromatic hydrocarbons (PAHs)?

Advanced
In PAH metabolism, non-halogenated analogs like 1-hydroxy-2-naphthoic acid are intermediates formed via bacterial dioxygenase-mediated ring cleavage (e.g., from phenanthrene). Bromination may inhibit or redirect these pathways, as halogens often resist enzymatic oxidation. Studies on Pseudomonas strains show that catechol 2,3-oxygenase cleaves dihydroxylated intermediates, but bromine’s steric bulk could hinder enzyme-substrate binding .

Q. How does pH affect the solubility and reactivity of this compound?

Basic

  • Acidic pH : Protonation of the carboxylic acid group reduces solubility in water but enhances lipophilicity.
  • Alkaline pH : Deprotonation increases solubility via carboxylate anion formation. Reactivity shifts may occur, such as enhanced nucleophilic substitution at the bromine site. Fluorescence studies on similar compounds show pH-dependent emission due to ESIPT or aggregation .

Q. How can researchers resolve contradictions in excited-state behavior data for halogenated naphthoic acids?

Advanced

  • Methodological Triangulation : Combine steady-state fluorescence, time-resolved spectroscopy, and computational modeling to validate mechanisms (e.g., ESIPT vs. aggregation-induced emission).
  • Control Experiments : Test solvent effects, concentration dependence, and isotopic substitution (e.g., deuterated hydroxyl groups) to isolate variables.
  • Collaborative Analysis : Cross-reference data with crystallographic or kinetic studies to confirm proposed pathways .

Properties

IUPAC Name

4-bromo-1-hydroxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO3/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORABWYPHDRBFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302470
Record name 4-bromo-1-hydroxy-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5813-37-6
Record name 5813-37-6
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Record name 4-bromo-1-hydroxy-2-naphthoic acid
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Record name 4-bromo-1-hydroxynaphthalene-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

Bromine (6.1 mL, 120 mmol) was added to a solution of 1-hydroxy-2-naphthoic acid (compound 66, 18.9 g, 100 mmol) in glacial acetic acid (250 mL). The mixture was stirred at room temperature overnight. The resulting solid was filtered and dried in vacuo to yield the title compound (24.6 g, 92%) as a white solid.
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
92%

Synthesis routes and methods II

Procedure details

To a suspension of 1-hydroxy-2-naphthoic acid (2.5 g; 13.3 mm) in chloroform (50 ml) was added bromine (0.68 ml) in chloroform (5 ml) dropwise and the reaction stirred at room temperature for one hour. The solvent was removed in vacuo, the solid washed repeatedly with water and collected by filtration and dried to give 4-bromo-1-hydroxy-naphthalene-2-carboxylic acid as a white solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.68 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Bromine (6.1 mL, 120 mmol) was added to a solution of naphthoic acid 17 (18.9 g, 100 mmol) in glacial acetic acid (250 mL). The mixture was stirred at room temperature overnight. The resulting solid was filtered and dried in vacuo to provide the titled compound 18 (24.7 g, 92%) as a white solid.
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
92%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2-[4-[Bromo(difluoro)methoxy]phenyl]-2-methylpropan-1-ol
2-[4-[Bromo(difluoro)methoxy]phenyl]-2-methylpropan-1-ol
4-Bromo-1-hydroxy-2-naphthoic acid
2-[4-[Bromo(difluoro)methoxy]phenyl]-2-methylpropan-1-ol
2-[4-[Bromo(difluoro)methoxy]phenyl]-2-methylpropan-1-ol
4-Bromo-1-hydroxy-2-naphthoic acid
2-[4-[Bromo(difluoro)methoxy]phenyl]-2-methylpropan-1-ol
2-[4-[Bromo(difluoro)methoxy]phenyl]-2-methylpropan-1-ol
4-Bromo-1-hydroxy-2-naphthoic acid
2-[4-[Bromo(difluoro)methoxy]phenyl]-2-methylpropan-1-ol
2-[4-[Bromo(difluoro)methoxy]phenyl]-2-methylpropan-1-ol
4-Bromo-1-hydroxy-2-naphthoic acid
2-[4-[Bromo(difluoro)methoxy]phenyl]-2-methylpropan-1-ol
2-[4-[Bromo(difluoro)methoxy]phenyl]-2-methylpropan-1-ol
4-Bromo-1-hydroxy-2-naphthoic acid
2-[4-[Bromo(difluoro)methoxy]phenyl]-2-methylpropan-1-ol
4-Bromo-1-hydroxy-2-naphthoic acid

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